molecular formula C4H6O2<br>OHCH2CCCH2OH<br>C4H6O2 B031916 2-Butyne-1,4-diol CAS No. 110-65-6

2-Butyne-1,4-diol

Cat. No.: B031916
CAS No.: 110-65-6
M. Wt: 86.09 g/mol
InChI Key: DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diol is an organic compound that is both an alkyne and a diol, with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents. This compound is known for its versatility in various chemical reactions and its applications in different industries.

Mechanism of Action

Target of Action

2-Butyne-1,4-diol primarily targets the respiratory system , liver , kidney , and spleen . It is also used as a precursor in the preparation of substituted acenes . In the petrochemical industry and fine organic synthesis, it plays a crucial role in the field of catalysis .

Mode of Action

The compound interacts with its targets through a series of reactions. For instance, in the presence of palladium-phosphorus particles, this compound undergoes liquid-phase hydrogenation . The introduction of phosphorus into the composition of palladium nanoparticles affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .

Biochemical Pathways

this compound is extensively used in cycloaddition reactions such as the homologation method for the preparation of substituted acenes, rhodium and iridium-catalyzed [2+ 2+ 2] inter and intramolecular cyclotrimerization . It can also be used in the total synthesis of (−)-isolaurallene, (−)-amphidinolide P and bistramide A .

Pharmacokinetics

It’s known that the compound has a boiling point of 5112 K , indicating its volatility. This could potentially impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets and the specific reactions it undergoes. For instance, in the respiratory system, liver, kidney, and spleen, it may cause damage through prolonged or repeated exposure . In the context of its use in synthesis, it contributes to the production of various compounds, including substituted acenes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s hydrogenation under the action of palladium-phosphorus particles is superior to Ziegler-type systems in turnover frequency under mild conditions . Additionally, when heated, vapors of this compound may form explosive mixtures with air, posing indoor, outdoor, and sewer explosion hazards .

Safety and Hazards

2-Butyne-1,4-diol is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be worn when handling this chemical .

Future Directions

The broadest commercial production method of 2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (BYD) by nickel or palladium catalysts . The increase in the basic strength of alkali metal doped Pt catalysts led to the increase in electron density of Pt hence, faster desorption and higher selectivity to butenediol .

Biochemical Analysis

Biochemical Properties

It is known that this compound can undergo partial hydrogenation to form 2-Butene-1,4-diol . This reaction is catalyzed by palladium catalysts and can be influenced by various factors such as solvent, stirring speed, and catalyst metal loading .

Molecular Mechanism

It is known that this compound can interact with various biomolecules during its partial hydrogenation . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched.

Preparation Methods

2-Butyne-1,4-diol is synthesized through the reaction of acetylene with an aqueous formaldehyde solution under pressure, catalyzed by copper acetylide . The reaction proceeds as follows: [ 2 \text{CH}_2\text{O} + \text{HC}≡\text{CH} \rightarrow \text{HOCH}_2\text{C}≡\text{CCH}_2\text{OH} ] This reaction is exothermic with a heat release of -100.5 kJ/mol. Industrial production typically involves continuous production in cascades of 3-5 reactors to minimize formaldehyde concentration in the resulting butynediol solutions .

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Butyne-1,4-diol is unique due to its dual functionality as an alkyne and a diol. Similar compounds include:

This compound stands out due to its ability to undergo a wide range of chemical reactions and its applications across various fields.

Properties

IUPAC Name

but-2-yne-1,4-diol
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InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2
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InChI Key

DLDJFQGPPSQZKI-UHFFFAOYSA-N
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Canonical SMILES

C(C#CCO)O
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Molecular Formula

C4H6O2
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DSSTOX Substance ID

DTXSID4021921
Record name 2-Butyne-1,4-diol
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Molecular Weight

86.09 g/mol
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Physical Description

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Boiling Point

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C
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Flash Point

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C
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Solubility

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good)
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2
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Impurities

< 0.5% water; 1% butane-1,4-diol
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Color/Form

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa

CAS No.

110-65-6; 54141-09-2, 110-65-6
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Melting Point

50 °C, 58 °C
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

To a solution of butyne-1,4-diol (5 g, 58 mmol) in dry THF at room temperature (RT) was added portion-wise sodium hydride (60% dispersion in oil, 2.32 g, 58 mmol). After 4.3 hr, acetyl chloride (4.12 mL, 58 mmol) was added. After stirring at RT for 22 hr, the mixture was concentrated under reduced pressure. The residue was concentrated twice from toluene before purification on silica gel using ethyl acetate/dichloromethane (1:3) as eluent to give 2-Butyne-1,4-diol, monoacetate as an oil in 49% yield. 1H NMR (DMSO-d6) δ 5.23 (1H, bs), 4.70 (2H, t, J=1.8 Hz), 4.09 (2H, s), 2.03 (3H, s).
Quantity
5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyne-1,4-diol
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2-Butyne-1,4-diol
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Q & A

Q1: What is the molecular formula and weight of 2-Butyne-1,4-diol?

A1: this compound has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, a 13C solid-state NMR investigation has been conducted to determine the alkynyl carbon chemical shift tensors for this compound. This study provides valuable information about the electronic environment and bonding characteristics of the molecule. [] Additionally, proton nuclear magnetic resonance spectroscopy has been employed to confirm the structure of copolyesters synthesized with this compound. []

Q3: Is this compound compatible with polyester synthesis?

A3: Yes, this compound has been successfully incorporated into the synthesis of copolyesters. Researchers have synthesized terephthalate unsaturated copolyesters with ethylene glycol and this compound. The thermal properties of these copolyesters have been studied using differential thermal analysis. []

Q4: What is the significance of this compound in catalytic hydrogenation?

A4: this compound serves as a valuable substrate in catalytic hydrogenation reactions, particularly for the production of 2-Butene-1,4-diol and butane-1,4-diol. These reactions hold industrial importance. [, , ]

Q5: What catalysts are commonly used for the hydrogenation of this compound?

A5: Palladium-based catalysts are widely employed for this reaction, often supported on materials like activated carbon, calcium carbonate, or alumina. [, , , ] Platinum-based catalysts have also been studied for this reaction. [, ]

Q6: How does the choice of catalyst influence the selectivity of this compound hydrogenation?

A6: The selectivity toward specific products like 2-Butene-1,4-diol or butane-1,4-diol can be significantly influenced by the choice of catalyst and reaction conditions. For instance, a 1% Pd/CaCO3NH3 catalyst system demonstrated almost complete selectivity to 2-Butene-1,4-diol. [] In another study, a SiC-supported Pt catalyst exhibited excellent selectivity (∼96%) for 2-Butene-1,4-diol. []

Q7: What role does the support material play in the catalytic hydrogenation of this compound?

A7: The support material can impact the catalytic activity and selectivity by influencing the dispersion and electronic properties of the active metal nanoparticles. Research indicates that acidic supports, like SiO2, enhance catalyst activity but may decrease selectivity to 2-Butene-1,4-diol compared to basic oxides like ZnO. []

Q8: Can this compound hydrogenation be achieved without a catalyst?

A8: Yes, research has shown that this compound can be hydrogenated to butane-1,4-diol in supercritical carbon dioxide at 323 K without the need for a catalyst. The reaction is promoted by the stainless-steel reactor wall. []

Q9: What factors affect the selectivity towards 2-Butene-1,4-diol or Butane-1,4-diol during hydrogenation?

A9: Selectivity is influenced by several factors, including the type of catalyst, support material, solvent, pH, temperature, and pressure. [, , , ] For example, continuous hydrogenation over a Pt/CaCO3 catalyst allows for varying the selectivity to both 2-Butene-1,4-diol and Butane-1,4-diol by adjusting the contact time. []

Q10: Can this compound be used in other types of reactions besides hydrogenation?

A10: Yes, this compound is a versatile compound. For example, it can be used in the synthesis of photochromic fulgides through palladium-catalyzed carbonylation. [, ] It can also be utilized for preparing derivatives like ditoluene-p-sulphonate via sulfonylation reactions. []

Q11: Have there been any computational studies on the interaction of this compound with metal surfaces?

A11: Yes, density functional theory (DFT) studies have been conducted to model the adsorption mechanism of this compound on the Fe (100) surface. These calculations provide insights into the adsorption energies, geometries, and electronic interactions between the molecule and the metal surface. []

Q12: Apart from its role in organic synthesis, does this compound have other applications?

A12: Yes, this compound has found use as an additive in zinc electrowinning processes. It helps to improve the current efficiency of zinc deposition in the presence of nickel impurities. []

Q13: How does this compound improve zinc electrowinning?

A13: Studies using techniques like HPLC and absorption spectrophotometry suggest that a trimer of this compound is responsible for removing nickel ions from the electrolyte, thus enhancing the current efficiency during zinc electrowinning. []

Q14: What is the role of this compound in nickel electroplating?

A14: this compound is used as a brightener in nickel electroplating processes. It helps to achieve a bright and smooth nickel deposit on the substrate. [, ]

Q15: How does this compound affect the properties of electrodeposited nickel?

A15: Studies show that this compound can influence the grain size, hardness, residual stress, and surface morphology of nickel deposits. For example, increasing the concentration of this compound in the electroplating bath can lead to finer grains, higher microhardness, and increased residual tensile stress in the nickel deposits. [, , ]

Q16: Can you elaborate on the synergistic effects of this compound and chloride ions on nickel electrodeposition?

A16: While both additives affect surface morphology and grain orientation, their combined effect on residual stress in the nickel layers is significant. Although chloride ions promote surface flattening and grain coarsening only slightly, their addition to baths containing this compound significantly increases the residual stress in the deposited nickel layers. []

Q17: What other applications utilize the interaction between this compound and metals?

A17: Research has focused on developing Pd@MIL-101(Cr) hetero-catalysts, utilizing the interaction between palladium and this compound. These catalysts have shown promising results for the selective hydrogenation of this compound to 2-Butene-1,4-diol with high efficiency and selectivity. []

Q18: Are there any studies on the environmental impact of this compound?

A18: While specific information on the environmental impact and degradation of this compound is limited within the provided research, it's crucial to acknowledge the importance of responsible waste management and exploring alternatives or substitutes to mitigate potential negative impacts on the environment.

Q19: How is this compound monitored during the hydrogenation process?

A19: A combination of online NMR and Raman spectroscopy, along with traditional process sensors (pressure, temperature, flow), has been explored for real-time monitoring and advanced control of the this compound hydrogenation process. []

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